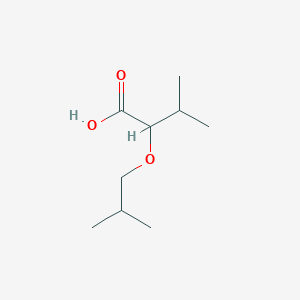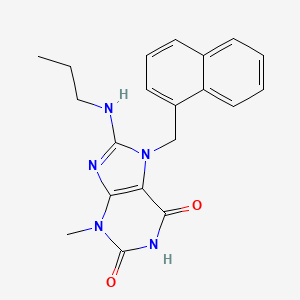![molecular formula C8H15N3O B2546036 1-[1-(丙-2-基)-1H-1,2,3-三唑-4-基]丙-2-醇 CAS No. 2060062-89-5](/img/structure/B2546036.png)
1-[1-(丙-2-基)-1H-1,2,3-三唑-4-基]丙-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences . The triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms, which imparts unique chemical properties to the compound .
科学研究应用
1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol has a wide range of scientific research applications:
作用机制
Target of Action
Compounds with similar structures, such as 1,2,3-triazoles, have been found to exhibit antifungal activity . They are known to interact with enzymes in fungal cells, disrupting their normal function .
Mode of Action
It is suggested that similar compounds interact with their targets by forming bonds, leading to changes in the target’s structure and function .
Biochemical Pathways
Related compounds have been shown to interfere with the synthesis of essential components in fungal cells, leading to cell death .
Result of Action
Based on the antifungal activity of similar compounds, it can be inferred that the compound may lead to the disruption of essential cellular processes in fungi, resulting in cell death .
准备方法
The synthesis of 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol typically involves “click” chemistry, a copper(I)-catalyzed azide-alkyne cycloaddition reaction . This method is favored for its high efficiency, selectivity, and mild reaction conditions. The general synthetic route includes the following steps:
Preparation of Alkyne and Azide Precursors: The alkyne precursor can be synthesized from propargyl alcohol, while the azide precursor is derived from an appropriate alkyl halide.
Click Reaction: The alkyne and azide precursors undergo cycloaddition in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods may involve scaling up the click chemistry process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield .
化学反应分析
1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) iodide), and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions employed.
相似化合物的比较
1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties and biological activities.
Imidazole Derivatives: Imidazoles also contain a five-membered ring with nitrogen atoms and are known for their diverse applications in pharmaceuticals and agrochemicals.
Tetrazole Derivatives: Tetrazoles have a similar ring structure but with four nitrogen atoms, and they are used in various chemical and biological applications.
The uniqueness of 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1-(1-propan-2-yltriazol-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6(2)11-5-8(9-10-11)4-7(3)12/h5-7,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRACIMISJNKUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide](/img/structure/B2545956.png)

![(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one](/img/structure/B2545959.png)



![Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2545964.png)
![4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2545965.png)


![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2545971.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2545974.png)

